molecular formula C12H25SH<br>C12H26S B093513 1-Dodecanethiol CAS No. 112-55-0

1-Dodecanethiol

Cat. No.: B093513
CAS No.: 112-55-0
M. Wt: 202.4 g/mol
InChI Key: WNAHIZMDSQCWRP-UHFFFAOYSA-N
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Description

1-Dodecanethiol, also known as lauryl mercaptan, is an organic compound belonging to the family of alkyl thiols. Its chemical formula is CH₃(CH₂)₁₀CH₂SH. This compound features a thiol group (-SH) attached to the end of a 12-carbon alkyl chain, which imparts unique properties to the molecule. The amphipathic nature of this compound, with its hydrophobic dodecane chain and hydrophilic thiol group, makes it a valuable surfactant and mediator in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanethiol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically employs the hydrogen sulfide addition method due to its efficiency and scalability. The use of metal catalysts ensures high purity and yield of the desired product .

Chemical Reactions Analysis

1-Dodecanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: The thiol group can be reduced to form alkanes. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Disulfides: Formed through oxidation reactions.

    Alkanes: Formed through reduction reactions.

    Thioethers: Formed through substitution reactions.

Scientific Research Applications

Organic Synthesis

1-Dodecanethiol is utilized extensively in organic synthesis as a reducing agent , stabilizer , and ligand . Its versatility allows it to facilitate various chemical reactions, particularly in the synthesis of nanoparticles and sulfides.

Key Applications:

  • Reducing Agent for Nanoparticle Synthesis : It serves as a reducing agent in the formation of gold nanoparticles, enhancing their stability and preventing agglomeration .
  • Sulfide Synthesis : this compound can convert alcohols into thiols when treated with strong acids, leading to the formation of sulfides. This process can be further extended using reagents like trifluoromethanesulfenamide to create complex sulfides .
Application TypeDescription
Reducing AgentUsed in synthesizing gold nanoparticles; stabilizes and prevents agglomeration.
Sulfide FormationConverts alcohols to thiols; further reacts to produce complex sulfides.
Ligand for ReactionsActs as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers formed from this compound are critical for modifying surfaces to enhance their properties, particularly in preventing oxidation and corrosion.

Case Study:

  • Cobalt Surface Protection : Research demonstrated that optimizing the self-assembly parameters of this compound on cobalt surfaces resulted in stable monolayers that effectively inhibited oxidation. Characterization techniques such as X-ray photoelectron spectroscopy confirmed the stability of these coatings over extended periods .
ParameterOptimization Strategy
Surface PretreatmentEnhanced adherence and stability of the monolayer.
Solvent SelectionChoice of solvent influenced the packing density of the SAM.
Immersion TimeLonger immersion times improved monolayer stability but required careful monitoring.

Environmental Applications

This compound exhibits potential in environmental remediation, particularly in the extraction of noble metals from aqueous solutions.

Extraction Protocol:

  • A phase-transfer protocol utilizing this compound allows for the efficient extraction of noble metal ions from water into non-polar organic solvents. Studies have shown extraction efficiencies exceeding 96%, making it a viable method for recovering precious metals from waste materials .
Metal IonExtraction Efficiency (%)
Gold>96
Platinum>96
Palladium>96

Advanced Materials

In materials science, this compound is used to functionalize nanoparticles, enhancing their properties for various applications.

Notable Uses:

  • Nanoparticle Functionalization : Dodecanethiol-functionalized silver nanoparticles have been utilized as hole injection layers in electronic devices, resulting in improved device efficiency .

Comparison with Similar Compounds

1-Dodecanethiol is unique due to its specific chain length and thiol group. Similar compounds include:

This compound’s balance of hydrophobic and hydrophilic characteristics, along with its specific chain length, makes it particularly effective in applications requiring precise control over surface properties and chemical reactivity.

Biological Activity

1-Dodecanethiol (C₁₂H₂₅SH) is a sulfur-containing organic compound known for its diverse applications in various fields, including organic synthesis and nanotechnology. Its biological activity has garnered attention due to its potential therapeutic applications and interactions with biological systems. This article explores the biological activity of this compound, highlighting its antimicrobial properties, cytotoxic effects, and safety considerations.

This compound is a long-chain aliphatic thiol that can be synthesized through several methods, including the reduction of 1-dodecanol using hydrogen sulfide or thionyl chloride. Recent advancements have introduced environmentally friendly synthesis techniques, such as using a polystyrene-supported sulfonic acid catalyst in water, which enhances efficiency and reduces environmental impact .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus4
Pseudomonas aeruginosa5
Salmonella paratyphi A5
Salmonella paratyphi B6
Proteus sp.7

The compound has shown particularly strong activity against multidrug-resistant organisms (MDROs), such as methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The presence of long-chain fatty acids in the compound is believed to contribute to its antimicrobial efficacy.

Cytotoxicity Studies

In addition to its antimicrobial properties, studies have indicated that this compound may possess cytotoxic effects. It has been shown to induce chromosomal aberrations in exposed workers and cause skin irritation upon contact. Non-human studies suggest that prolonged exposure may lead to epidermal hyperplasia and hair follicle elongation, although it does not typically cause severe skin irritation .

Table 2: Cytotoxic Effects of this compound

EffectObservation
Chromosomal AberrationsIncreased in exposed workers
Skin IrritationObserved upon direct contact
Epidermal HyperplasiaInduced in prolonged exposure studies

Case Studies

A notable study examined the use of dodecanethiol-protected copper/silver bimetallic nanoclusters for their potential applications in biomedicine. These nanoclusters demonstrated enhanced stability and biocompatibility, making them suitable for drug delivery systems . Additionally, dodecanethiol's role in synthesizing nanoparticles has been explored for its potential therapeutic applications.

Safety Considerations

Despite its beneficial properties, safety is a significant concern when handling this compound. The compound is classified as harmful if swallowed or inhaled and can cause severe eye damage upon contact. Protective measures are essential when working with this compound to minimize exposure risks .

Table 3: Safety Profile of this compound

Hazard TypeDescription
Acute ToxicityHarmful if ingested or inhaled
Skin ContactCauses irritation and burns
Eye ContactCan cause severe irritation and damage

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing 1-dodecanethiol-stabilized nanoparticles, and how do they influence particle size and morphology?

  • Methodological Answer : Adjusting reaction temperature, precursor-to-thiol molar ratio, and solvent polarity is critical. For example, in solvothermal synthesis of C@FeS nanosheets, higher this compound concentrations favor ultrathin nanosheets due to its dual role as a sulfur source and surfactant. Lower temperatures (<180°C) slow reaction kinetics, enabling controlled anisotropic growth . Characterization via TEM and XRD is essential to validate morphology and crystallinity.

Q. How can researchers verify the purity and structural integrity of this compound in laboratory settings?

  • Methodological Answer : Use gas chromatography (GC) to assess purity (>98%) and nuclear magnetic resonance (NMR) spectroscopy to confirm the -SH proton signal (δ ~1.3 ppm). For structural validation, compare experimental IR spectra (e.g., S-H stretch at 2550–2600 cm⁻¹) with reference data from NIST or peer-reviewed studies .

Q. What safety protocols are essential when handling this compound in surface modification experiments?

  • Methodological Answer : Use fume hoods for vapor control, wear nitrile gloves (Category 1C skin corrosion risk), and store in amber glass containers under inert gas to prevent oxidation. Waste must be neutralized with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. How does the chain length of this compound affect the stability and hydrophobicity of self-assembled monolayers (SAMs) on gold substrates?

  • Methodological Answer : Longer alkyl chains (C12 in this compound) enhance SAM stability via van der Waals interactions. Use ellipsometry to measure film thickness (~1.4 nm) and contact angle goniometry to quantify hydrophobicity (θ ~110° for Au-SAMs). For GaN surfaces modified with Au/1-dodecanethiol, superhydrophobicity (θ ~150°) arises from reduced surface energy and hierarchical nanostructuring .

Q. What mechanisms explain the dual role of this compound as a sulfur source and morphology-directing agent in nanoparticle synthesis?

  • Methodological Answer : The thiol group (-SH) binds to metal precursors (e.g., Fe³⁺), forming Fe-S bonds during nucleation, while the alkyl chain sterically hinders particle aggregation. In C@FeS nanosheets, hydrocarbon tails of this compound template layered growth, later carbonizing into a conductive matrix during annealing .

Q. How can computational modeling predict the thermodynamic properties of this compound for solvent optimization in synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to calculate solubility parameters (δ ≈ 18.5 MPa¹/²) and molecular dynamics (MD) simulations to study solvent interactions. Experimental validation using DSC for phase transitions (melting point: 153–160°C) and GC-MS for vapor pressure (Tboil = 547.7 K) aligns with computational predictions .

Q. What spectroscopic techniques resolve contradictions in reported binding modes of this compound on semiconductor vs. metallic substrates?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies S 2p binding energy shifts (161–162 eV for Au-S vs. 163–164 eV for Ga-S). Polarization-modulated IR reflection-absorption spectroscopy (PM-IRRAS) differentiates upright vs. tilted molecular orientations on substrates .

Q. Key Considerations for Experimental Design

  • Reproducibility : Document solvent purity (e.g., anhydrous ethanol), substrate cleaning protocols (e.g., UV-ozone treatment for Au), and SAM incubation time (>12 hrs) .
  • Contradiction Management : Resolve substrate-dependent SAM stability by cross-referencing XPS and AFM data .

Properties

IUPAC Name

dodecane-1-thiol
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InChI

InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3
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InChI Key

WNAHIZMDSQCWRP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCS
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Molecular Formula

C12H26S, C12H25SH
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DSSTOX Substance ID

DTXSID6025220
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Molecular Weight

202.40 g/mol
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Physical Description

Lauryl mercaptan is an oily colorless liquid with a mild skunk odor. Freezing point 19 °F. (USCG, 1999), Liquid, Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor; Note: A solid below 15 degrees F; [NIOSH], COLOURLESS-TO-PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to yellow liquid; Mild skunk-like odour, Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor., Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor. [Note: A solid below 15 °F.]
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Boiling Point

511 to 541 °F at 760 mmHg (NTP, 1992), 260-268 mm Hg at 760 mm Hg, BP: 142-145 °C @ 15 MM HG, 266-285 °C, 441-478 °F
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Flash Point

190 °F (NTP, 1992), 128 °C, 262 °F (128 °C) (Open cup), 88 °C o.c., 190 °F (open cup), (oc) 190 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insol in water; sol in ethanol, ether, chloroform, SOL IN METHANOL, ACETONE, BENZENE, Sol in gasoline, ethyl acetate, Solubility in water: none, Practically insoluble or insoluble in water, Soluble (in ethanol), Insoluble
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Density

0.85 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8435 at 20 °C/20 °C, Relative density (water = 1): 0.85, 0.842-0.852 (20°), 0.85
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Vapor Density

greater than 1 (estimated) (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 7.0, >1
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Vapor Pressure

less than 1 mmHg (estimated) (NTP, 1992), 0.00853 [mmHg], 0.00853 mm Hg @ 20 °C, Vapor pressure, kPa at 25 °C: 0.33, 3 mmHg, (77 °F): 3 mmHg
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Color/Form

Colorless, water-white, or pale-yellow, oily liquid [Note: A solid below 15 degrees F].

CAS No.

112-55-0, 30237-11-7, 6939-83-9, 1322-36-7
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Melting Point

19 °F (NTP, 1992), -7 °C, -7 - -9 °C, 19 °F, 15 °F
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Synthesis routes and methods I

Procedure details

Under the conditions of Example 3, with an input of 38 liters per hour of hydrogen sulphide, 67.7 mmoles of dodecene-1 dissolved in diglyme at a concentration of 0.564 mole per liter were irradiated at 11° C. After 3 minutes of irradiation, 48.2 mmoles of n-dodecyl mercaptan were formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67.7 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 250 parts of deionized water and 25 parts of the seed emulsion of Manufacturing Example 1, were added an aqueous solution of 0.1 part of ammonium persulfate and 17 parts of deionized water, and then the same procedures as stated in Manufacturing Example 14 were repeated, excepting using as the first stage pre-emulsion a mixture of 195 parts of methyl methacrylate, 100 parts of 2-ethylhexyl acrylate, 200 parts of deionized water, 0.4 part of sodium dodecylbenzene sulfonate and 0.9 part of ammonium persulfate and as the second stage monomer mixture a composition of 135 parts of methyl methacrylate, 65 parts of 2-ethylhexyl acrylate and 6 parts of n-dodecylmercaptan, to obtain an emulsion having a non-volatile content of 50.0%, average grain diameter of resinous particles being 2.8μ and the maximum diameter being 4.0μ.
[Compound]
Name
250
Quantity
0 (± 1) mol
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Reaction Step One
Name
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Type
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Reaction Step One
Name
ammonium persulfate
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reactant
Reaction Step Two
Name
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Type
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Reaction Step Two
[Compound]
Name
195
Quantity
0 (± 1) mol
Type
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Type
reactant
Reaction Step Three
Quantity
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Reaction Step Three
Name
ammonium persulfate
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Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

PTMP--pentarythritol tetrakis (3-mercapto propionate)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
ZINC cyanide
1-Dodecanethiol
ZINC cyanide
ZINC cyanide
1-Dodecanethiol
ZINC cyanide
ZINC cyanide
1-Dodecanethiol
ZINC cyanide
1-Dodecanethiol
ZINC cyanide
ZINC cyanide
1-Dodecanethiol
ZINC cyanide
1-Dodecanethiol

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